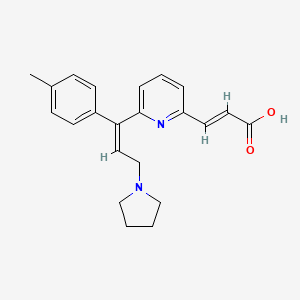
Acrivastine isomer Z
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrivastine isomer Z is a specific geometric isomer of acrivastine, a second-generation H1-receptor antagonist antihistamine. Acrivastine is primarily used for the treatment of allergies and hay fever by blocking histamine H1 receptors, thereby preventing symptoms such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acrivastine isomer Z involves the use of p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials. The synthesis typically includes a palladium-catalyzed coupling reaction . The specific reaction conditions and steps are as follows:
Raw Materials:
p-methyl benzoyl hydrazone and alpha-halogenated pyridine.Catalyst: Palladium.
Reaction: Coupling reaction to form the desired isomer.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Acrivastine isomer Z can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Acrivastine isomer Z has several scientific research applications, including:
Mécanisme D'action
Acrivastine isomer Z exerts its effects by blocking histamine H1 receptors. This action prevents the binding of histamine, a compound released during allergic reactions, to its receptors. By inhibiting this binding, this compound reduces symptoms such as itching, swelling, and vasodilation . The molecular targets involved include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: Another second-generation H1-receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Loratadine: A non-sedating antihistamine with a longer duration of action compared to acrivastine.
Triprolidine: The base molecule of acrivastine, with similar antihistamine properties but higher sedative effects.
Uniqueness of Acrivastine Isomer Z
This compound is unique due to its specific geometric configuration, which may influence its binding affinity and efficacy at histamine H1 receptors. This isomer’s distinct structure can result in different pharmacological profiles compared to other isomers and similar compounds .
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(E)-3-[6-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13- |
Clé InChI |
PWACSDKDOHSSQD-MUUKASMTSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


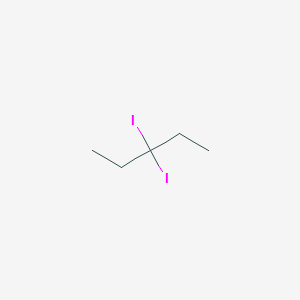

![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
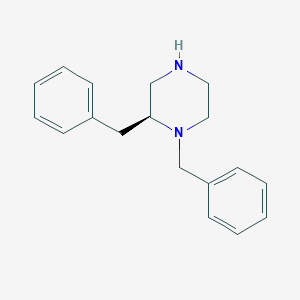
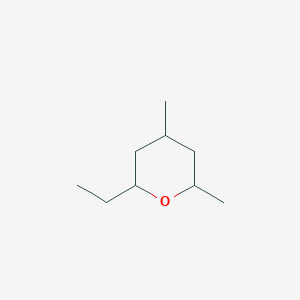

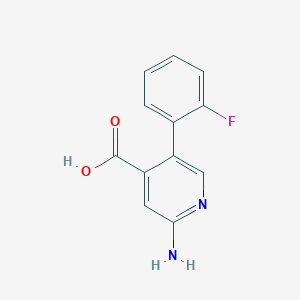
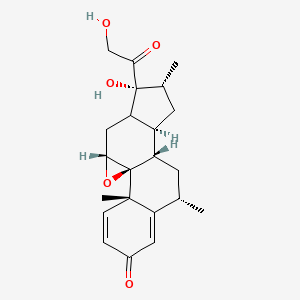
![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
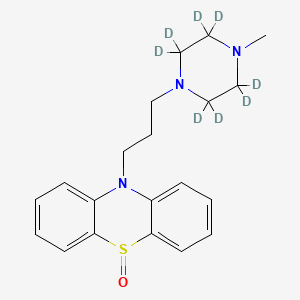


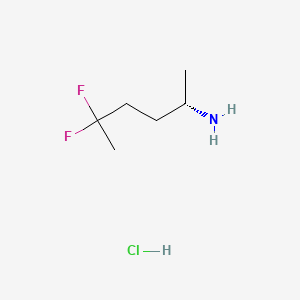
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)
